Biphenyl Scaffold Efficacy: EGFR Allosteric Inhibition vs. ATP-Competitive Inhibitors
The 4'-hydroxybiphenyl-4-carboxylate scaffold, which forms the core of the target compound, was shown by Shihab et al. (2024) to yield derivatives with in silico binding affinity (ΔG values) comparable to the EGFR allosteric inhibitor reference compound. Among the series, derivative S4 exhibited an IC50 value comparable to Erlotinib against HCT-116 colorectal cancer cells (IC50 Erlotinib ≈ 12 µM in this assay system). While the target compound itself has not been directly tested, its structural membership in the 4'-hydroxybiphenyl-4-carboxylate class confers a high probability of similar allosteric EGFR binding, differentiating it from ATP-competitive inhibitors or non-biphenyl scaffolds [1]. Direct comparative data for the target compound are not yet available; this evidence is class-level inference.
| Evidence Dimension | Cytotoxicity (IC50) of 4'-hydroxybiphenyl-4-carboxylate derivative S4 vs. Erlotinib in HCT-116 cells |
|---|---|
| Target Compound Data | Not directly tested; compound belongs to 4'-hydroxybiphenyl-4-carboxylate scaffold class |
| Comparator Or Baseline | Derivative S4 (4'-hydroxybiphenyl-4-carboxylate analog): IC50 ~12 µM (comparable to Erlotinib); Erlotinib (ATP-competitive EGFR inhibitor): IC50 ~12 µM in HCT-116 assay |
| Quantified Difference | Class-level inference: biphenyl scaffold derivatives achieve EGFR allosteric inhibition comparable to ATP-competitive agents; direct target compound data not available |
| Conditions | In vitro cytotoxicity assay against HCT-116 colorectal cancer cell line; molecular docking against EGFR allosteric site; reference: Shihab et al., 2024 |
Why This Matters
Researchers requiring an EGFR allosteric inhibitor with a biphenyl scaffold should select compounds within this class; the absence of direct target compound data means procurement should be coupled with independent validation.
- [1] Shihab WA, et al. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Curr Med Chem. 2024;31(38):6336-6356. doi:10.2174/0109298673305163240427065543. View Source
